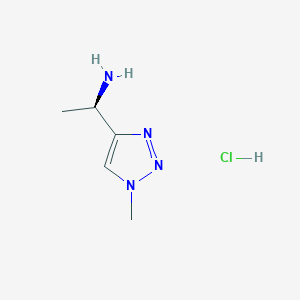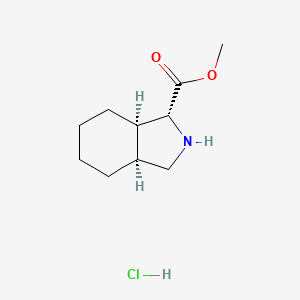
(E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound features a naphthalene ring substituted with a hydroxyl group and a benzenesulfonamide moiety. Azo compounds are widely studied due to their applications in dyes, pigments, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 3-amino-1-naphthol, using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-diethylbenzenesulfonamide in an alkaline medium (pH 8-10) to form the azo compound. The reaction is usually carried out at room temperature.
Purification: The crude product is purified by recrystallization from suitable solvents such as ethanol or methanol to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azo group can be reduced to form the corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding aromatic amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
(E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a biological stain due to its azo dye properties.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of (E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with enzymes and other proteins, potentially leading to biological effects. The hydroxyl group on the naphthalene ring can also participate in hydrogen bonding and other interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo compound used as a pH indicator.
Sudan III: Azo dye used for staining in biological applications.
Disperse Orange 1: Azo dye used in textile industry.
Uniqueness
(E)-N,N-diethyl-3-((3-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the hydroxyl group on the naphthalene ring and the sulfonamide moiety makes it versatile for various applications, distinguishing it from other azo compounds.
Propriétés
IUPAC Name |
N,N-diethyl-3-[(3-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-23(4-2)27(25,26)18-10-7-9-16(13-18)21-22-20-14-17(24)12-15-8-5-6-11-19(15)20/h5-14,24H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVWKZLOGHOXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=CC(=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2639860.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2639862.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2639866.png)
![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)
![2-[4-bromo-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)
![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)
![2-(benzyloxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2639873.png)



![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2639877.png)
